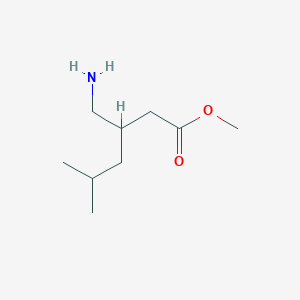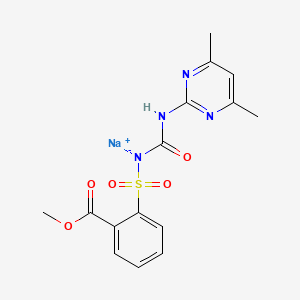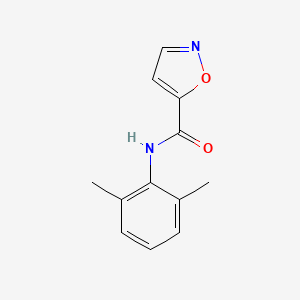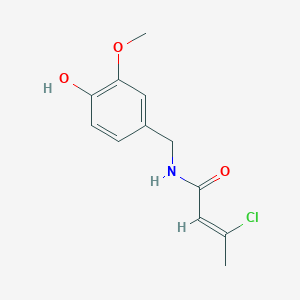
3-Chloro-N-vanillylcrotonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-vanillylcrotonamide is a chemical compound with the molecular formula C12-H14-Cl-N-O3 and a molecular weight of 255.72 g/mol It is known for its unique structure, which includes a vanillyl group and a crotonamide moiety
Métodos De Preparación
The synthesis of 3-Chloro-N-vanillylcrotonamide can be achieved through several synthetic routes. One common method involves the reaction of vanillin with crotonic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve continuous flow synthesis to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Chloro-N-vanillylcrotonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-N-vanillylcrotonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-vanillylcrotonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to inflammation and microbial growth .
Comparación Con Compuestos Similares
3-Chloro-N-vanillylcrotonamide can be compared with other similar compounds, such as:
3-Chloro-N,N-dimethylpropanamide: This compound has a similar chloro group but differs in its amide structure.
4-Chloro-3-methylphenol: Known for its disinfectant properties, this compound shares the chloro group but has a different aromatic structure.
3-Chloro-N-(cyclopropylmethyl)aniline: This compound has a similar chloro group but differs in its amine structure.
The uniqueness of this compound lies in its combination of the vanillyl and crotonamide moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
101030-70-0 |
|---|---|
Fórmula molecular |
C12H14ClNO3 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
(Z)-3-chloro-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H14ClNO3/c1-8(13)5-12(16)14-7-9-3-4-10(15)11(6-9)17-2/h3-6,15H,7H2,1-2H3,(H,14,16)/b8-5- |
Clave InChI |
ZZMHVRRVQFYAEQ-YVMONPNESA-N |
SMILES isomérico |
C/C(=C/C(=O)NCC1=CC(=C(C=C1)O)OC)/Cl |
SMILES canónico |
CC(=CC(=O)NCC1=CC(=C(C=C1)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



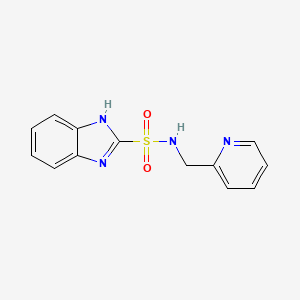
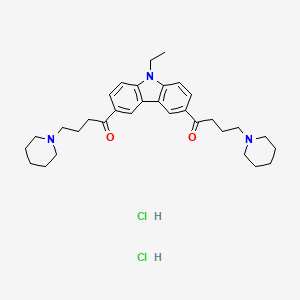
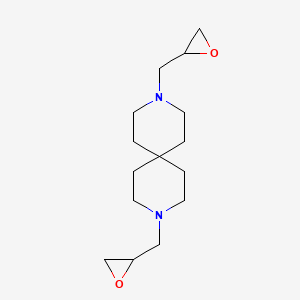
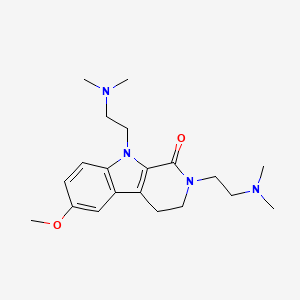
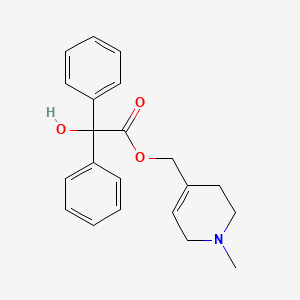


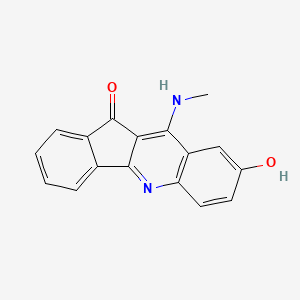
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
